1-Ethyl-3-(4-fluorophenyl)piperazine
Overview
Description
1-Ethyl-3-(4-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(4-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as α-amylase, which is crucial for the hydrolysis of carbohydrates into glucose . The compound acts as an inhibitor of α-amylase, thereby potentially reducing glucose levels in the blood. This interaction is characterized by the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors . The compound’s interaction with these receptors can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, this compound can modulate neurotransmitter release, impacting mood and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions . For example, its binding to α-amylase results in enzyme inhibition, while its interaction with serotonin receptors can activate downstream signaling pathways. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enzyme inhibition and modulation of neurotransmitter release. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential organ damage. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as hydroxylation and conjugation, which are essential for its elimination from the body. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, leading to its accumulation in specific tissues. This distribution pattern is critical for its pharmacological effects, as it determines the compound’s localization and concentration within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms.
Properties
IUPAC Name |
1-ethyl-3-(4-fluorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLZNHHURYNMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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